4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
Description
4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that contains a thiazine ring fused with a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-21-13-8-6-12(7-9-13)18-11-14(10-17)22(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOOSNQMUDNCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-aminothiophenol to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired thiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Compounds in the benzo[b][1,4]thiazine class have shown promising anticancer properties. Studies indicate that derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, benzo[b][1,4]thiazine derivatives exhibit activity against various cancer cell lines, including breast and colon cancers .
- Antimicrobial Properties : Research has demonstrated that certain benzo[b][1,4]thiazine derivatives possess significant antimicrobial activity against a range of pathogens. The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Some studies have reported that these compounds can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. The anti-inflammatory mechanisms may involve the inhibition of pro-inflammatory cytokines and enzymes .
Materials Science Applications
- Polymer Chemistry : The incorporation of thiazine derivatives into polymer matrices has been investigated for enhancing the mechanical properties and thermal stability of materials. These compounds can act as crosslinking agents or modifiers in polymer synthesis .
- Dyes and Pigments : Certain derivatives of benzo[b][1,4]thiazine have been explored for their potential use as dyes and pigments due to their vibrant colors and stability under various environmental conditions .
Agricultural Chemistry Applications
- Pesticidal Activity : Some studies suggest that benzo[b][1,4]thiazine derivatives exhibit insecticidal properties against agricultural pests. These compounds may interfere with the nervous system of insects or disrupt their reproductive processes .
- Herbicides : Research indicates potential applications as herbicides, where these compounds can inhibit specific enzymes involved in plant growth regulation, leading to effective weed control without harming crops .
Case Studies
- Case Study 1 : A study published in Organic & Medicinal Chemistry explored the synthesis and biological evaluation of a series of thiazine derivatives, including 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide. The results demonstrated significant anticancer activity against MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity .
- Case Study 2 : In another investigation focusing on antimicrobial properties, a derivative was tested against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Lacks the methoxyphenyl group but shares the core structure.
4-(4-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide: Similar structure with a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the 4-methoxyphenyl group in 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide imparts unique electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Biological Activity
The compound 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide belongs to the class of benzothiazine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.
Chemical Structure and Synthesis
The compound features a benzothiazine core with a methoxyphenyl substituent and a carbonitrile group. The synthesis of such compounds typically involves multi-step reactions, including cyclization and functionalization processes. For instance, derivatives of benzothiazine can be synthesized through the reaction of aminothiols with various carbonyl compounds or halides under specific conditions to yield high purity and yield products .
Biological Activity
Benzothiazine derivatives have been extensively studied for their pharmacological properties , including:
- Antimicrobial Activity : Research indicates that benzothiazine compounds exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus .
- Anticancer Properties : Some derivatives have shown promising results in cancer cell line studies, demonstrating cytotoxic effects against various cancer types. The mechanism often involves the induction of apoptosis in cancer cells .
- Anti-inflammatory Effects : Benzothiazines have been reported to possess anti-inflammatory activity, potentially making them candidates for treating inflammatory diseases .
- Antioxidant Activity : The ability of these compounds to scavenge free radicals has been documented, suggesting potential use in preventing oxidative stress-related diseases .
Case Studies
Several studies highlight the biological efficacy of benzothiazine derivatives:
- Antimicrobial Study : A study evaluated the antimicrobial activity of synthesized benzothiazine derivatives against E. coli and S. aureus. Results indicated that compounds with specific substitutions exhibited higher inhibition zones compared to standard antibiotics .
- Cytotoxicity Assay : In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 and HeLa). The compound demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis via mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .
Data Table: Biological Activities of Benzothiazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
